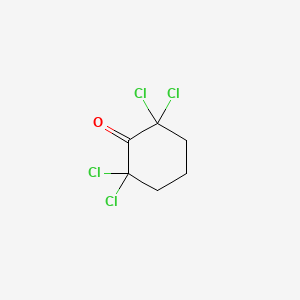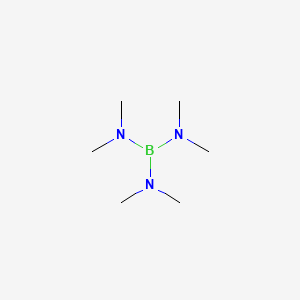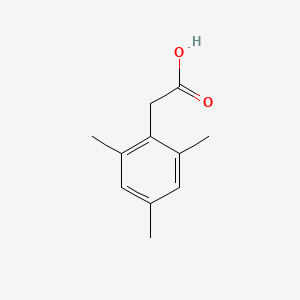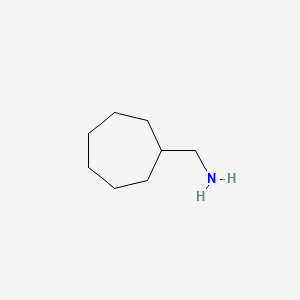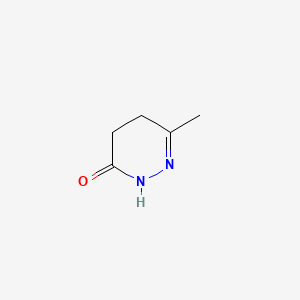
4-(2-Bromophenoxy)pyridine
Overview
Description
4-(2-Bromophenoxy)pyridine (4-BPP) is an organic compound that has been used in a variety of scientific research applications. It is a heterocyclic aromatic compound with a molecular formula of C7H6BrNO. 4-BPP has been used in the synthesis of various compounds and in the synthesis of pharmaceuticals, as well as in the study of biological processes.
Scientific Research Applications
4-(2-Bromophenoxy)pyridine has been used in a variety of scientific research applications. It has been used as a building block in the synthesis of various compounds, such as 2-bromo-4-nitrophenol and 4-(2-hydroxyphenoxy)pyridine. It has also been used in the synthesis of pharmaceuticals, such as the anti-inflammatory drug ibuprofen. In addition, this compound has been used in the study of biological processes, such as enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 4-(2-Bromophenoxy)pyridine is not yet fully understood. However, it is believed to interact with enzymes and receptors in the body to produce its biochemical and physiological effects. For example, this compound has been shown to inhibit the enzyme cyclooxygenase, which is involved in the production of inflammatory molecules. In addition, this compound has been shown to bind to the serotonin receptor 5-HT2A, which is involved in the regulation of mood, appetite, and sleep.
Biochemical and Physiological Effects
This compound has been shown to produce a variety of biochemical and physiological effects. It has been shown to inhibit the enzyme cyclooxygenase, which is involved in the production of inflammatory molecules. In addition, this compound has been shown to bind to the serotonin receptor 5-HT2A, which is involved in the regulation of mood, appetite, and sleep. It has also been shown to have anti-inflammatory and analgesic effects.
Advantages and Limitations for Lab Experiments
The use of 4-(2-Bromophenoxy)pyridine in laboratory experiments has several advantages and limitations. The main advantage of using this compound is that it is relatively easy to synthesize and is relatively inexpensive. In addition, this compound can be used to study a variety of biochemical and physiological processes. However, the use of this compound in laboratory experiments is limited by its potential toxicity. It is important to use this compound in a safe and controlled environment to minimize the risk of adverse effects.
Future Directions
There are several potential future directions for the use of 4-(2-Bromophenoxy)pyridine in scientific research. One potential direction is the development of new pharmaceuticals that utilize this compound as a building block. Another potential direction is the further study of its mechanism of action, in order to better understand its biochemical and physiological effects. In addition, further research could be conducted on the potential toxicity of this compound and the development of safe and effective methods for its use in laboratory experiments. Finally, this compound could be used to study the effects of other compounds, such as drugs and environmental toxins, on biological systems.
properties
IUPAC Name |
4-(2-bromophenoxy)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO/c12-10-3-1-2-4-11(10)14-9-5-7-13-8-6-9/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEYSHVVIBUCHMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC2=CC=NC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




